molecular formula C4HClF2N2 B033069 5-Chloro-2,4-difluoropyrimidine CAS No. 25151-07-9

5-Chloro-2,4-difluoropyrimidine

Cat. No.: B033069
CAS No.: 25151-07-9
M. Wt: 150.51 g/mol
InChI Key: XZSZSTCLQANXKU-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluoropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4HClF2N2 and its molecular weight is 150.51 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Structure and Reaction Studies : It is useful for studying the structure and reactions of chlorinated pyrimidines with nucleophiles (Gudz et al., 2013).

  • Synthesis of Polyfunctional Pyrimidine Systems : It can be used as a scaffold for the synthesis of polyfunctional pyrimidine systems, particularly in regioselective sequential nucleophilic aromatic substitution processes (Parks et al., 2008).

  • Catalytic C-C Coupling Reactions : In catalysis, 5-Chloro-2,4-difluoropyrimidine plays a crucial role in catalytic C-C coupling reactions at nickel, particularly in highly reactive fluoro complexes (Steffen et al., 2005).

  • Radiosensitizing Properties : This compound has radiosensitizing properties when it replaces thymine residues in DNA (Oloff et al., 1979).

  • Cancer Treatment : It is being studied in the context of cancer treatment, particularly in enhancing the cytotoxic effect of 5-fluorouracil (5-FU) in human tumor cell lines (Omura, 2003).

  • Antiviral Properties : The compound shows antiviral properties against herpes simplex virus type 1 (Coe et al., 1982).

  • Anticancer Activity : Some derivatives of this compound demonstrate moderate anticancer activity (Lu Jiu-fu et al., 2015).

  • Inhibiting Transcription Factors : It aids in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

  • Antiretroviral Activity : Certain derivatives show pronounced antiretroviral activity in cell culture (Hocková et al., 2003).

  • Synthesis of Medicinal Compounds : It is used in the synthesis route for important medicinal compounds (Deng & Mani, 2006).

Mechanism of Action

Safety and Hazards

5-Chloro-2,4-difluoropyrimidine is classified as an irritant. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

While specific future directions for 5-Chloro-2,4-difluoropyrimidine are not mentioned in the search results, fluorinated pyrimidines continue to be of great importance in medicinal applications. New developments in fluorine chemistry extend the range of compounds that can readily be prepared with fluorine substitution, and there is an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

Properties

IUPAC Name

5-chloro-2,4-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF2N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSZSTCLQANXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343702
Record name 5-Chloro-2,4-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25151-07-9
Record name 5-Chloro-2,4-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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